molecular formula C11H13FN2 B13299679 1-(3-Fluoropropyl)-1H-indol-5-amine

1-(3-Fluoropropyl)-1H-indol-5-amine

Cat. No.: B13299679
M. Wt: 192.23 g/mol
InChI Key: JALQUNQJFKCPEX-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)-1H-indol-5-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropropyl)-1H-indol-5-amine typically involves the reaction of indole derivatives with 3-fluoropropyl halides under specific conditions. One common method includes the use of 3-fluoropropyl trifluoromethanesulfonate as a reagent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, around -78°C, followed by gradual warming to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis systems and optimized reaction conditions ensures high yield and purity. The process may also include steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropropyl)-1H-indol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding indole-5-carboxylic acids, while reduction may produce indole-5-methylamines .

Scientific Research Applications

1-(3-Fluoropropyl)-1H-indol-5-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)-1H-indol-5-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluoropropyl)-1H-indol-5-amine stands out due to its unique combination of the indole core and the 3-fluoropropyl group. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

1-(3-fluoropropyl)indol-5-amine

InChI

InChI=1S/C11H13FN2/c12-5-1-6-14-7-4-9-8-10(13)2-3-11(9)14/h2-4,7-8H,1,5-6,13H2

InChI Key

JALQUNQJFKCPEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCCF)C=C1N

Origin of Product

United States

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